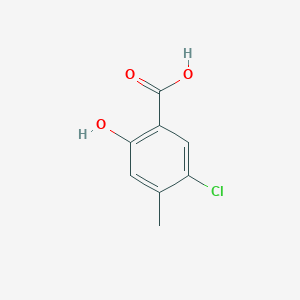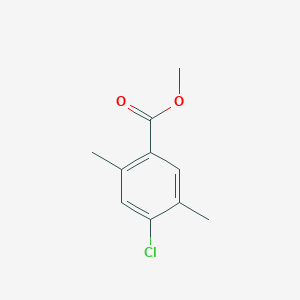![molecular formula C7H4BrFN2 B6321721 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-81-6](/img/structure/B6321721.png)
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFR by this compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through the binding of this compound to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and growth . Additionally, the compound has been shown to reduce the migration and invasion capabilities of cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding pocket of FGFRs . This binding inhibits the kinase activity of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The inhibition of these pathways leads to reduced cell proliferation, increased apoptosis, and impaired cell migration and invasion. Furthermore, this compound may also influence gene expression by modulating transcription factors that are regulated by FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under standard storage conditions, with minimal degradation over time . In vitro studies have shown that prolonged exposure to this compound results in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for this compound, necessitating careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that influence its localization and accumulation in target tissues . Understanding these transport mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs and other target proteins . The compound may also localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, depending on its post-translational modifications and targeting signals . These localization patterns are important for understanding the precise mechanisms of action and potential off-target effects of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and fluorination of pyrrolopyridine derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the pyrrolopyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride and iron(III) chloride are often used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and pathways involved in cancer and other diseases.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-4-iodo-1H-pyrrolo[2,3-c]pyridine
Uniqueness
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery and development.
Propiedades
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBUMHAQGOZTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
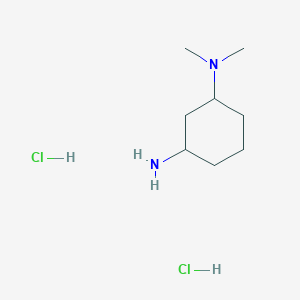

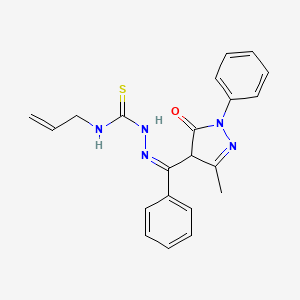
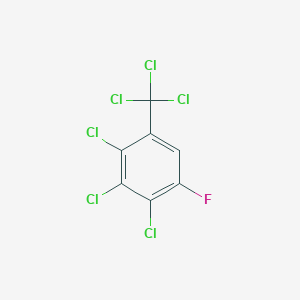

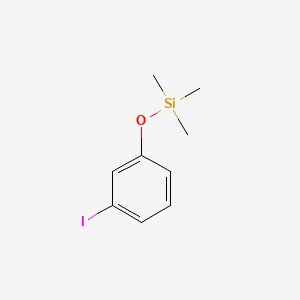


![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)
